N-[3-(3,4-dihydro-2(1H)-isoquinolinylcarbonyl)phenyl]benzenesulfonamide
Description
Synthesis Analysis
The synthesis of N-[3-(3,4-dihydro-2(1H)-isoquinolinylcarbonyl)phenyl]benzenesulfonamide and related compounds often involves multi-step organic reactions, including cyclocondensation and modifications of the core isoquinoline structure. For instance, the reaction of enolates of 1,3-dicarbonyl compounds with N-(2-bromomethylphenyl)benzenesulfonamides leads to N-phenylsulfonyl-2-hydroxy-1,2,3,4-tetrahydroquinoline derivatives, indicating a method for constructing similar complex structures (Croce et al., 2006).
Molecular Structure Analysis
The molecular structure of compounds related to N-[3-(3,4-dihydro-2(1H)-isoquinolinylcarbonyl)phenyl]benzenesulfonamide often showcases interesting conformational features and intermolecular interactions. For example, X-ray crystallography studies reveal the detailed spatial arrangements, including the orientation of substituents and the establishment of hydrogen bonds that influence the compound's reactivity and interaction with biological targets (Bortoluzzi et al., 2011).
Chemical Reactions and Properties
The chemical behavior of N-[3-(3,4-dihydro-2(1H)-isoquinolinylcarbonyl)phenyl]benzenesulfonamide derivatives is influenced by their functional groups and molecular structure. Studies have explored their reactions, such as cyclization and condensation, to generate new compounds with potential biological activities. These reactions are pivotal for modifying the compound's properties and enhancing its selectivity and potency towards specific biological targets (Ponzo & Kaufman, 1995).
Physical Properties Analysis
The physical properties of N-[3-(3,4-dihydro-2(1H)-isoquinolinylcarbonyl)phenyl]benzenesulfonamide, such as solubility, melting point, and crystal structure, are crucial for its application in drug design and synthesis. These properties are determined by the compound's molecular structure and are essential for predicting its behavior in various chemical and biological environments. The crystal packing, hydrogen bonding, and π–π interactions significantly influence the solubility and stability of these compounds (Bortoluzzi et al., 2011).
Chemical Properties Analysis
The chemical properties, including reactivity and the ability to undergo various chemical transformations, are influenced by the compound's functional groups and molecular framework. For instance, the presence of the benzenesulfonamide moiety in these compounds plays a significant role in their biological activity, offering a platform for further chemical modifications to enhance their pharmacological profile. The interaction with metal ions, enzyme inhibition, and receptor binding are governed by these chemical properties, which can be tailored through synthetic modifications (Croce et al., 2006).
properties
IUPAC Name |
N-[3-(3,4-dihydro-1H-isoquinoline-2-carbonyl)phenyl]benzenesulfonamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N2O3S/c25-22(24-14-13-17-7-4-5-8-19(17)16-24)18-9-6-10-20(15-18)23-28(26,27)21-11-2-1-3-12-21/h1-12,15,23H,13-14,16H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WOLDROWRXHKFQJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=CC=CC=C21)C(=O)C3=CC(=CC=C3)NS(=O)(=O)C4=CC=CC=C4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N2O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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